molecular formula C25H40Li3N7O17P3S B14098748 CID 77520350

CID 77520350

Cat. No.: B14098748
M. Wt: 856.5 g/mol
InChI Key: ZFJGFCCFLWSTBZ-WVFFXBQBSA-N
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Description

Coenzyme A, S-(2E)-2-butenoate, tetralithium salt (9CI) is a derivative of coenzyme A, which is an essential cofactor in various biochemical reactions. Coenzyme A plays a crucial role in the metabolism of carboxylic acids, including short and long-chain fatty acids. It is involved in the transport of acyl groups and activation of carbonyl groups in the tricarboxylic acid cycle and fatty acid metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of coenzyme A, S-(2E)-2-butenoate, tetralithium salt involves multiple steps starting from pantothenic acid. The process includes phosphorylation, condensation, and reduction reactions. The key steps are:

Industrial Production Methods

Industrial production of coenzyme A derivatives typically involves fermentation processes using genetically engineered microorganisms. These microorganisms are optimized to produce high yields of the desired compound. The fermentation broth is then subjected to purification processes, including chromatography and crystallization, to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

Coenzyme A, S-(2E)-2-butenoate, tetralithium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include disulfides, thiols, and substituted derivatives, which have different biochemical properties and applications .

Scientific Research Applications

Coenzyme A, S-(2E)-2-butenoate, tetralithium salt has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of coenzyme A, S-(2E)-2-butenoate, tetralithium salt involves its role as a carrier of acyl groups. It forms thioester bonds with carbon chains, facilitating their transport and activation in various biochemical reactions. The compound interacts with enzymes involved in the tricarboxylic acid cycle, fatty acid metabolism, and other metabolic pathways. It also participates in the regulation of gene expression and cellular signaling .

Comparison with Similar Compounds

Similar Compounds

    Coenzyme A, Trilithium Salt: Similar in structure but with different metal ions.

    Acetyl-Coenzyme A: A derivative of coenzyme A with an acetyl group.

    Succinyl-Coenzyme A: Another derivative with a succinyl group.

Uniqueness

Coenzyme A, S-(2E)-2-butenoate, tetralithium salt is unique due to its specific butenoate group, which imparts distinct biochemical properties. This derivative is particularly useful in studying specific metabolic pathways and enzyme interactions that involve unsaturated acyl groups .

Properties

Molecular Formula

C25H40Li3N7O17P3S

Molecular Weight

856.5 g/mol

InChI

InChI=1S/C25H40N7O17P3S.3Li/c1-4-5-16(34)53-9-8-27-15(33)6-7-28-23(37)20(36)25(2,3)11-46-52(43,44)49-51(41,42)45-10-14-19(48-50(38,39)40)18(35)24(47-14)32-13-31-17-21(26)29-12-30-22(17)32;;;/h4-5,12-14,18-20,24,35-36H,6-11H2,1-3H3,(H,27,33)(H,28,37)(H,41,42)(H,43,44)(H2,26,29,30)(H2,38,39,40);;;/b5-4+;;;

InChI Key

ZFJGFCCFLWSTBZ-WVFFXBQBSA-N

Isomeric SMILES

[Li].[Li].[Li].C/C=C/C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Canonical SMILES

[Li].[Li].[Li].CC=CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Origin of Product

United States

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